molecular formula C7H3BrI2O2 B14027891 3-Bromo-2,6-diiodobenzoic acid

3-Bromo-2,6-diiodobenzoic acid

Cat. No.: B14027891
M. Wt: 452.81 g/mol
InChI Key: NJSNSLGZTOOXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,6-diiodobenzoic acid is a halogenated benzoic acid derivative characterized by bromine and iodine substituents at the 3-, 2-, and 6-positions of the aromatic ring. The compound’s unique electronic and steric profile arises from the combination of bromine (moderately electron-withdrawing) and iodine (strongly electron-withdrawing and polarizable).

Properties

Molecular Formula

C7H3BrI2O2

Molecular Weight

452.81 g/mol

IUPAC Name

3-bromo-2,6-diiodobenzoic acid

InChI

InChI=1S/C7H3BrI2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)

InChI Key

NJSNSLGZTOOXIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)I)C(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-diiodobenzoic acid typically involves the iodination and bromination of benzoic acid derivatives. One common method involves the use of 2,6-diiodobenzoic acid as a starting material, which is then brominated at the 3-position using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of 3-Bromo-2,6-diiodobenzoic acid may involve multi-step synthesis processes, including halogenation reactions. The process generally requires precise control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-diiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-diiodobenzoic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

3-Bromo-2,6-dihydroxybenzoic Acid (CAS 3883-95-2)

  • Structural Differences : Replaces iodine atoms at positions 2 and 6 with hydroxyl (-OH) groups.
  • Impact on Properties :
    • Increased acidity due to electron-withdrawing -OH groups (pKa ~2.5 vs. ~3.8 for the diiodo analog).
    • Higher aqueous solubility compared to the diiodo derivative, attributed to hydrogen bonding .
    • Reduced thermal stability, as hydroxyl groups may promote decomposition under acidic conditions.

3-Bromo-2,6-dimethoxybenzoic Acid (CAS 73219-89-3)

  • Structural Differences : Methoxy (-OCH₃) groups replace iodine at positions 2 and 4.
  • Impact on Properties: Lower acidity (pKa ~4.2) due to electron-donating methoxy groups. Enhanced lipophilicity, making it more suitable for membrane permeability in drug design (e.g., Remoxipride) .

Extended Aromatic Systems

7-Bromo-3-hydroxy-2-naphthoic Acid (CAS 4068-76-2)

  • Structural Differences : Naphthalene core replaces benzene, with bromine at position 7 and hydroxyl at position 3.
  • Impact on Properties: Extended π-conjugation increases UV absorption (λmax ~320 nm vs. ~280 nm for benzoic acid analogs). Lower solubility in polar solvents due to larger hydrophobic surface area . Potential for intercalation in biological systems, relevant to anticancer drug development.

Ester and Heterocyclic Derivatives

Methyl 5-bromo-2-hydroxybenzoate (CAS 72135-36-5)

  • Structural Differences : Ester (-COOCH₃) group at position 1 and hydroxyl at position 2.
  • Impact on Properties :
    • Higher volatility and lower melting point (mp ~85°C) compared to carboxylic acid analogs.
    • Improved bioavailability in prodrug formulations due to ester hydrolysis .

3-Bromo-2,4-diphenylfuran (CAS Not Provided)

  • Structural Differences : Furan ring replaces benzene, with bromine at position 3 and phenyl groups at positions 2 and 4.
  • Impact on Properties :
    • Reduced planarity alters electronic interactions, affecting catalytic or photophysical applications.
    • Lower thermal stability (decomposes above 150°C) compared to benzoic acid derivatives .

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Substituents pKa Solubility (mg/mL) Melting Point (°C) Applications
3-Bromo-2,6-diiodobenzoic acid Br (3), I (2,6) ~3.8 0.12 (H₂O) 210–212 (dec.) Pharmaceutical intermediates
3-Bromo-2,6-dihydroxybenzoic acid Br (3), OH (2,6) ~2.5 8.9 (H₂O) 195–198 Chelating agents
3-Bromo-2,6-dimethoxybenzoic acid Br (3), OCH₃ (2,6) ~4.2 1.3 (H₂O) 175–178 CNS drugs (e.g., Remoxipride)
7-Bromo-3-hydroxy-2-naphthoic acid Br (7), OH (3) ~2.8 0.5 (H₂O) 230–233 Anticancer research

Table 2: Reactivity Comparison

Compound Key Reactivity Features
3-Bromo-2,6-diiodobenzoic acid Susceptible to nucleophilic aromatic substitution at bromine; iodine enhances halogen bonding
3-Bromo-2,4,6-trimethylbenzoic acid (CAS Not Provided) Methyl groups sterically hinder substitution; bromine undergoes oxidation to dibromo derivatives
3-Bromo-2,6-bis((triisopropylsilyl)ethynyl)benzoic acid Alkynyl groups enable cross-coupling (e.g., Sonogashira), used in material science

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.